Triiodochromium

Description

BenchChem offers high-quality Triiodochromium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triiodochromium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triiodochromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZYFWVBLIDMP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

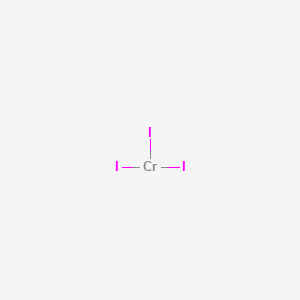

[Cr](I)(I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrI3 |

Source

|

| Record name | chromium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.710 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-75-0 |

Source

|

| Record name | Chromium iodide (CrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium iodide (CrI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iodide (CrI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomy of Stacking: A Technical Guide to the Crystal Structure of Bulk Chromium Triiodide (CrI₃)

Abstract

Chromium triiodide (CrI₃) has emerged as a cornerstone material in the study of two-dimensional (2D) magnetism, exhibiting robust ferromagnetic ordering down to the monolayer limit. The magnetic properties of CrI₃ are intrinsically linked to its crystal structure, particularly the stacking arrangement of its van der Waals layers. This in-depth technical guide provides a comprehensive examination of the crystal structure of bulk CrI₃, detailing its temperature-dependent polymorphic nature. We will explore the crystallographic parameters of the low-temperature rhombohedral and high-temperature monoclinic phases, the mechanism of the structural phase transition that separates them, and the experimental methodologies employed for their characterization. This guide is intended for researchers and scientists in materials science, condensed matter physics, and related fields, offering foundational knowledge crucial for the design and interpretation of experiments involving this fascinating quantum material.

Introduction: The Structural Foundation of 2D Magnetism in CrI₃

The isolation of graphene in 2004 ignited a revolution in materials science, paving the way for the exploration of a vast library of 2D materials with exotic electronic and optical properties. A significant breakthrough in this field was the discovery of intrinsic long-range magnetic order in 2D van der Waals (vdW) crystals, with chromium triiodide (CrI₃) being a prototypical example.[1] In its bulk form, CrI₃ is a ferromagnetic insulator with a Curie temperature of approximately 61 K.[2] The magnetism in CrI₃ is highly anisotropic, with an easy axis of magnetization perpendicular to the vdW layers. This property is crucial for overcoming the Mermin-Wagner theorem, which would otherwise prohibit long-range magnetic order in a 2D isotropic system at finite temperatures.

The magnetic ground state of CrI₃ is intimately coupled to its crystal structure.[2] Specifically, the interlayer magnetic exchange interaction is highly sensitive to the stacking sequence of the individual CrI₃ layers. Consequently, a thorough understanding of the bulk crystal structure is paramount for interpreting the magnetic behavior of both bulk and exfoliated few-layer CrI₃. Bulk CrI₃ is dimorphic, exhibiting a temperature-driven, reversible first-order structural phase transition.[2][3] This guide will dissect the two distinct crystal structures of bulk CrI₃, providing the detailed crystallographic information necessary for a complete understanding of this important material.

The Two Faces of Bulk CrI₃: A Tale of Stacking Polymorphism

Bulk CrI₃ crystallizes in two distinct phases depending on the temperature: a low-temperature rhombohedral phase and a high-temperature monoclinic phase.[2] The fundamental building block of both structures is a 2D layer of CrI₃, in which the chromium atoms form a honeycomb lattice.[1][4] Each Cr³⁺ ion is octahedrally coordinated by six I⁻ ions, forming edge-sharing CrI₆ octahedra.[4][5] The primary distinction between the two phases lies in the manner these 2D layers are stacked upon one another.

The High-Temperature Phase: Monoclinic (C2/m) Stacking

Above approximately 210-220 K, bulk CrI₃ adopts a monoclinic crystal structure belonging to the C2/m space group (No. 12).[2][3] This structure is analogous to that of AlCl₃. In this phase, the stacking of the CrI₃ layers can be described as an "ABC" sequence, where each layer is laterally shifted relative to the one below it. This stacking arrangement breaks the threefold rotational symmetry that is present in the low-temperature phase.

The crystallographic data for the monoclinic phase of CrI₃, as determined by single-crystal X-ray diffraction at 220 K, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m (No. 12) |

| a (Å) | 6.869(3) |

| b (Å) | 11.897(6) |

| c (Å) | 6.974(3) |

| β (°) | 108.62(3) |

| Unit Cell Volume (ų) | 540.6(4) |

Table 1: Crystallographic data for the high-temperature monoclinic phase of CrI₃ at 220 K. Data sourced from McGuire et al. (2015).[2]

The atomic positions within the monoclinic unit cell are as follows:

| Atom | Wyckoff Position | x | y | z |

| Cr | 4g | 0 | 0.1683(2) | 0 |

| I1 | 4i | 0.2520(1) | 0 | 0.2458(1) |

| I2 | 8j | 0.2478(1) | 0.3347(1) | 0.2513(1) |

Table 2: Fractional atomic coordinates for the high-temperature monoclinic phase of CrI₃ at 220 K. Data sourced from McGuire et al. (2015).[2]

The Low-Temperature Phase: Rhombohedral (R-3) Stacking

Upon cooling below the transition temperature, CrI₃ undergoes a structural phase transition to a rhombohedral crystal structure, which belongs to the R-3 space group (No. 148).[2][3] This structure is isostructural with BiI₃. The rhombohedral phase is the ground state structure and is the phase in which long-range ferromagnetic order is observed. The stacking in the rhombohedral phase is also an "ABC" type, but with a different lateral shift between the layers compared to the monoclinic phase, which restores the threefold rotational symmetry.

The crystallographic data for the rhombohedral phase of CrI₃, determined at 200 K, are presented below. For ease of comparison with the monoclinic phase, the data is presented using a hexagonal setting of the rhombohedral lattice.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 (No. 148) |

| a (Å) | 6.950(2) |

| c (Å) | 19.808(7) |

| Unit Cell Volume (ų) | 828.4(5) |

Table 3: Crystallographic data for the low-temperature rhombohedral phase of CrI₃ at 200 K in the hexagonal setting. Data sourced from McGuire et al. (2015).[2]

The atomic positions within the rhombohedral unit cell (hexagonal setting) are as follows:

| Atom | Wyckoff Position | x | y | z |

| Cr | 6c | 0 | 0 | 0.1667(1) |

| I | 18f | 0.3333(1) | 0.0125(1) | 0.0829(1) |

Table 4: Fractional atomic coordinates for the low-temperature rhombohedral phase of CrI₃ at 200 K in the hexagonal setting. Data sourced from McGuire et al. (2015).[2]

The Monoclinic to Rhombohedral Phase Transition

The structural transformation in bulk CrI₃ from the high-temperature monoclinic phase to the low-temperature rhombohedral phase is a first-order transition that occurs at approximately 210-220 K upon warming, and exhibits significant thermal hysteresis upon cooling.[1][2] This transition is driven by the subtle energetics of the weak van der Waals interactions between the layers. The change in stacking sequence directly impacts the interlayer magnetic coupling, which is a critical factor in establishing the ferromagnetic ground state of the bulk material.

The relationship between the two phases can be visualized as a shearing of the CrI₃ layers relative to one another.

Figure 1: A diagram illustrating the temperature-driven structural phase transition in bulk CrI₃ between the high-temperature monoclinic and low-temperature rhombohedral phases.

Experimental Determination of the Crystal Structure

The determination of the crystal structure of CrI₃ relies on diffraction techniques that can precisely measure the positions of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the primary technique used to solve the crystal structures of both phases of CrI₃.[2] This method provides detailed information about the unit cell dimensions, space group symmetry, and atomic coordinates.

Experimental Protocol: Single-Crystal X-ray Diffraction of CrI₃

-

Crystal Synthesis: High-quality single crystals of CrI₃ are typically grown via chemical vapor transport (CVT).[6] In this process, polycrystalline CrI₃ powder is sealed in an evacuated quartz ampoule with a transport agent (e.g., iodine). The ampoule is placed in a two-zone furnace, with the source material at the hot end and the growth zone at the cold end. A temperature gradient drives the transport of CrI₃ vapor to the colder end, where it deposits and forms single crystals.

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and minimal defects is selected under a microscope. The crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to the desired temperature (e.g., 220 K for the monoclinic phase and 200 K for the rhombohedral phase) using a cryostream. The crystal is then rotated in the X-ray beam, and a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, high-precision crystallographic information.

The choice of single-crystal XRD is motivated by its ability to provide unambiguous structural solutions for materials with complex crystal structures, such as the two polymorphs of CrI₃.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD that is particularly powerful for studying magnetic materials. Neutrons possess a magnetic moment, which allows them to scatter from magnetic moments in a material in addition to the atomic nuclei. This makes neutron diffraction an indispensable tool for determining the magnetic structure of CrI₃ and understanding the coupling between the crystal structure and the magnetic order.

Causality of Experimental Choice: While XRD is excellent for determining the atomic positions, it is largely insensitive to the arrangement of magnetic moments. Neutron diffraction, on the other hand, can distinguish between different magnetic ordering patterns (e.g., ferromagnetic vs. antiferromagnetic) and determine the direction and magnitude of the magnetic moments on the Cr atoms. This is crucial for understanding how the structural phase transition in CrI₃ influences its magnetic properties.

Figure 2: An experimental workflow diagram illustrating the synthesis of CrI₃ single crystals and their characterization using X-ray and neutron diffraction to determine the crystal and magnetic structures.

Conclusion

The crystal structure of bulk chromium triiodide is characterized by a fascinating temperature-dependent polymorphism, transitioning from a high-temperature monoclinic (C2/m) phase to a low-temperature rhombohedral (R-3) phase. This structural change is fundamentally a re-stacking of the 2D CrI₃ layers, which has profound implications for the material's magnetic properties. A detailed understanding of these two crystal structures, as elucidated by single-crystal X-ray and neutron diffraction, provides the necessary foundation for research into the rich physics of CrI₃ and for the development of future spintronic devices based on 2D magnets.

References

-

Novoselov, K. S., Geim, A. K., Morozov, S. V., Jiang, D., Zhang, Y., Dubonos, S. V., Grigorieva, I. V., & Firsov, A. A. (2004). Electric Field Effect in Atomically Thin Carbon Films. Science, 306(5696), 666–669. [Link]

-

Huang, B., Clark, G., Navarro-Moratalla, E., Klein, D. R., Cheng, R., Seyler, K. L., Zhong, D., Schmidgall, E., McGuire, M. A., Cobden, D. H., Yao, W., Xiao, D., Jarillo-Herrero, P., & Xu, X. (2017). Layer-dependent ferromagnetism in a van der Waals crystal down to the monolayer limit. Nature, 546(7657), 270–273. [Link]

-

Materials Project. (n.d.). CrI₃ (Trigonal, P3_112, 151). Retrieved January 24, 2026, from [Link]

-

Ubrig, N., Zazvorka, J., & Morpurgo, A. F. (2021). Systematic Study of Monolayer to Trilayer CrI₃: Stacking Sequence Dependence of Electronic Structure and Magnetism. The Journal of Physical Chemistry C, 125(33), 18415–18423. [Link]

-

Wang, L., Gao, Y., & Ding, G. (2022). Observation of intrinsic crystal phase in bare few-layer CrI₃. Nano Research, 15(6), 5236–5242. [Link]

-

Šebek, J., et al. (2023). Formation of Domains within Lower-to-higher Symmetry Structural Transition in CrI₃. arXiv preprint arXiv:2305.19653. [Link]

-

Webster, L., & Yan, J.-A. (2018). Strain-tunable magnetic anisotropy in monolayer CrCl₃, CrBr₃, and CrI₃. Physical Review B, 98(14), 144411. [Link]

-

McGuire, M. A., Dixit, H., Cooper, V. R., & Sales, B. C. (2015). Coupling of Crystal Structure and Magnetism in the Layered, Ferromagnetic Insulator CrI₃. Chemistry of Materials, 27(2), 612–620. [Link]

-

McGuire, M. A. (2017). Crystal and Magnetic Structures in Layered, Transition Metal Dihalides and Trihalides. Crystals, 7(5), 121. [Link]

-

McGuire, M. A. (2017). Crystal and magnetic structures in layered, transition metal dihalides and trihalides. arXiv preprint arXiv:1704.08225. [Link]

-

Shull, C. G., & Smart, J. S. (1949). Detection of Antiferromagnetism by Neutron Diffraction. Physical Review, 76(8), 1256–1257. [Link]

-

Zhang, T., et al. (2023). Growth of high-quality CrI₃ single crystals and engineering of its magnetic properties via V and Mn doping. arXiv preprint arXiv:2311.18360. [Link]

-

Cenker, J., et al. (2021). Electronic structure of rhombohedral CrX₃ (X=Br, Cl, I) van der Waals crystals. Physical Review B, 103(23), 235160. [Link]

Sources

An In-depth Technical Guide to the Curie Temperature of Few-Layer Chromium Triiodide (CrI₃)

Abstract

The discovery of two-dimensional (2D) van der Waals magnets has inaugurated a new epoch in condensed matter physics and materials science, offering unprecedented opportunities for developing next-generation spintronic devices. Among these materials, chromium triiodide (CrI₃) has emerged as a canonical example, exhibiting robust ferromagnetism down to a single monolayer.[1][2][3] A critical parameter governing the practical application of any magnetic material is its Curie temperature (Tc), the threshold above which thermal fluctuations overcome magnetic ordering. In few-layer CrI₃, the Tc is not a fixed value but a remarkably tunable property, exquisitely sensitive to the number of atomic layers. This guide provides a comprehensive technical overview of the layer-dependent Curie temperature in CrI₃, detailing the underlying physical mechanisms, field-proven experimental methodologies for its determination, and the causal reasoning behind these advanced protocols.

Introduction: The Dawn of 2D Magnetism and the Significance of CrI₃

For decades, the Mermin-Wagner theorem cast doubt on the existence of long-range magnetic order in isotropic 2D materials at finite temperatures due to the dominating influence of thermal fluctuations.[4] The advent of van der Waals magnets, however, revealed that magnetic anisotropy—an orientation-dependent magnetic property—can stabilize 2D magnetism.[4] CrI₃ was a landmark discovery in this field, demonstrating intrinsic ferromagnetism in its monolayer form with an out-of-plane easy axis.[1][5][6]

The structure of CrI₃ consists of honeycomb lattices of Cr³⁺ ions sandwiched between two layers of I⁻ ions, forming edge-sharing octahedra.[7][8] These layers are held together by weak van der Waals forces, which permits their mechanical exfoliation down to a single atomic layer.[2][7] While bulk CrI₃ is a ferromagnet with a Curie temperature of approximately 61 K, its monolayer counterpart exhibits a slightly reduced Tc of around 45 K.[1][9] More intriguingly, the magnetic properties, and consequently the Tc, evolve dramatically as the number of layers changes, a direct consequence of the delicate interplay of interlayer magnetic coupling.

The Physics of Layer-Dependent Magnetism in CrI₃

The magnetic behavior of few-layer CrI₃ is a masterclass in the nuanced effects of interlayer interactions in van der Waals crystals. The intralayer magnetic coupling, which is ferromagnetic, arises from the superexchange interaction mediated by the iodine atoms between adjacent chromium atoms.[5][10] This interaction is robust and responsible for the high magnetic moment within a single layer.

However, the magnetism of multilayer CrI₃ is dictated by the much weaker interlayer exchange coupling. This coupling is highly sensitive to the stacking order of the crystal layers.[11][12]

-

Monolayer (1L): In a single layer, only the strong intralayer ferromagnetic coupling exists, resulting in a robust ferromagnetic state with a Tc of approximately 45 K.[1][6]

-

Bilayer (2L): The ground state of a naturally exfoliated bilayer CrI₃ exhibits interlayer antiferromagnetic (AFM) coupling.[1] This means the magnetic moments of the two layers align in opposite directions, leading to a suppressed net magnetization. Consequently, a bilayer does not have a conventional Curie temperature but rather a Néel temperature, and it undergoes a metamagnetic transition to a ferromagnetic state under an applied magnetic field.[1] This AFM coupling is a direct result of a specific low-temperature monoclinic stacking arrangement.[11]

-

Trilayer (3L): In a trilayer, the ferromagnetic ordering is restored.[1] This is attributed to a rhombohedral stacking order where the interlayer exchange coupling favors ferromagnetic alignment.[7] The Tc of a trilayer is close to the bulk value of 61 K.

-

Few-Layer (N>3): For thicker flakes, the magnetic properties trend towards the bulk behavior, with a Curie temperature approaching 61 K.

This layer-dependent magnetic ordering is a direct consequence of the stacking configuration, which can be influenced by factors such as pressure and strain, offering pathways to tune the magnetic properties.[13]

Experimental Determination of Curie Temperature: A Methodological Deep Dive

Accurately determining the Curie temperature of atomically thin CrI₃ requires highly sensitive, spatially resolved techniques. The two most prominent and effective methods are Magneto-Optical Kerr Effect (MOKE) microscopy and temperature-dependent Raman spectroscopy.

Sample Preparation: The Foundation of Reliable Measurement

The intrinsic properties of CrI₃ are susceptible to degradation in ambient conditions.[2] Therefore, meticulous sample preparation is a non-negotiable prerequisite for trustworthy measurements. The established protocol involves creating a van der Waals heterostructure.[14][15]

Protocol: Mechanical Exfoliation and Encapsulation

-

Crystal Selection: Begin with a high-quality bulk CrI₃ single crystal, synthesized via methods like chemical vapor transport to ensure low defect density.[9]

-

Exfoliation: Use the standard mechanical exfoliation technique with adhesive tape to cleave the bulk crystal into thin flakes.

-

Substrate Preparation: A Si substrate with a thermally grown SiO₂ layer (typically 285-300 nm) is used. The oxide layer provides optical contrast for identifying flakes of different thicknesses.

-

Dry Transfer: This is the most critical step. It is performed in an inert atmosphere (e.g., a glovebox) to prevent degradation.

-

Exfoliate flakes of hexagonal boron nitride (hBN), an atomically flat and insulating 2D material, onto a separate substrate.[16]

-

Using a polymer stamp (e.g., PPC/PDMS), pick up a thin flake of hBN.

-

Use this hBN-on-stamp to pick up a desired few-layer CrI₃ flake.

-

Finally, pick up another hBN flake to fully encapsulate the CrI₃.

-

Transfer this entire hBN/CrI₃/hBN stack onto the target Si/SiO₂ substrate.

-

-

Annealing: Gently anneal the completed heterostructure to remove trapped bubbles and ensure atomically clean interfaces between the layers.[14]

Causality: Encapsulation with hBN is crucial because it protects the reactive CrI₃ layers from moisture and oxygen, preserving its intrinsic magnetic properties.[2] The atomically smooth surface of hBN also minimizes substrate-induced strain and disorder.[15]

Magneto-Optical Kerr Effect (MOKE) Microscopy

MOKE is a highly sensitive technique for probing the surface magnetization of materials.[17][18] It relies on the principle that when linearly polarized light reflects off a magnetic material, its polarization state changes (it becomes slightly elliptical and the polarization axis rotates).[18] The magnitude of this Kerr rotation is directly proportional to the material's magnetization.[18]

Experimental Protocol:

-

Setup: The encapsulated sample is placed in a cryostat with optical access, mounted on a microscope stage. An external magnetic field is applied perpendicular to the sample plane (polar MOKE configuration).

-

Measurement: A linearly polarized laser is focused onto the few-layer CrI₃ flake. The reflected light passes through a second polarizer (analyzer) before being detected by a photodiode.

-

Hysteresis Loop: At a fixed temperature below Tc, the magnetic field is swept, and the Kerr rotation is measured. This produces a magnetic hysteresis loop, confirming the ferromagnetic state.[19]

-

Temperature Dependence: To determine Tc, the remnant Kerr signal (the signal at zero magnetic field after saturation) is measured as the sample temperature is slowly increased.

-

Tc Determination: The Curie temperature is identified as the temperature at which the remnant Kerr signal vanishes, indicating the disappearance of spontaneous magnetization.[20]

Causality: MOKE is chosen for its exceptional sensitivity, capable of detecting the minuscule magnetic moments from atomically thin layers.[17] Its microscopic nature allows for the probing of individual exfoliated flakes. The polar configuration is used because CrI₃ has a magnetic easy axis perpendicular to the plane.[5]

Raman Spectroscopy

Raman spectroscopy, which probes the vibrational modes (phonons) of a crystal, can also be a powerful tool to detect magnetic ordering.[21][22] The coupling between the spin system and the lattice (spin-phonon coupling) can lead to changes in the Raman spectrum as the material transitions from a paramagnetic to a magnetically ordered state.[23][24]

Experimental Protocol:

-

Setup: A Raman spectrometer is coupled to a cryostat with optical access and the capability to apply a magnetic field.

-

Temperature Scan: Raman spectra are collected from a specific few-layer flake as a function of temperature, scanning across the expected Tc.

-

Analysis: The analysis focuses on specific phonon modes that are sensitive to the magnetic ordering. In CrI₃, certain Raman peaks show anomalous behavior below Tc, such as changes in frequency, intensity, or even the appearance of new peaks forbidden by the crystal symmetry in the paramagnetic state.[23][24]

-

Tc Determination: The Curie temperature is identified as the temperature at which these magnetic-ordering-induced changes in the Raman spectrum disappear. For instance, a specific A1g peak in monolayer CrI₃ shows an abnormally high intensity in the cross-polarization channel below Tc, which is forbidden by symmetry above Tc.[24]

Causality: This method provides a complementary, all-optical way to determine Tc without the need for magnetic contacts. The sensitivity of specific phonon modes to the spin arrangement provides a direct probe of the magnetic phase transition. It can also be used to distinguish between ferromagnetic and antiferromagnetic states in bilayers, as the selection rules for certain peaks differ for the two magnetic configurations.[24]

Summary of Quantitative Data

The layer-dependent magnetic properties of CrI₃ have been investigated in numerous studies. The following table summarizes the typically observed magnetic ground states and transition temperatures.

| Number of Layers | Magnetic Ground State | Typical Transition Temperature (Tc / TN) |

| Bulk | Ferromagnetic (FM) | ~61 K[1][9] |

| Trilayer (3L) | Ferromagnetic (FM) | ~61 K[1] |

| Bilayer (2L) | Layered Antiferromagnetic (AFM) | ~45 K (Metamagnetic transition field dependent)[1] |

| Monolayer (1L) | Ferromagnetic (FM) | ~45 K[1][6] |

Note: The transition in bilayer CrI₃ is to an AFM state, and its response to temperature and field is distinct from a simple ferromagnetic Tc.

Conclusion and Future Outlook

The Curie temperature of few-layer CrI₃ is a fascinating and complex property, intrinsically linked to the material's dimensionality and crystal structure. The transition from ferromagnetic in the monolayer to antiferromagnetic in the bilayer, and back to ferromagnetic in the trilayer, highlights the critical role of interlayer exchange coupling and stacking order. Reliable determination of these transition temperatures hinges on highly sensitive characterization techniques, with MOKE microscopy and Raman spectroscopy being the gold standards, supported by meticulous, inert-atmosphere sample fabrication.

The ability to tune the magnetic state by varying the number of layers, applying pressure, or using electrostatic gating opens up exciting avenues for the development of novel spintronic devices, such as spin-filter tunnel junctions and reconfigurable magnetic memories.[25] Understanding and controlling the Curie temperature in CrI₃ and other 2D magnets remains a vibrant and pivotal area of research, paving the way for future technological innovations.

References

-

Huang, B. et al. Layer-dependent ferromagnetism in a van der Waals crystal down to the monolayer limit. Nature546 , 270–273 (2017). [Link]

-

Lee, C. et al. Synthesis of hexagonal boron nitride heterostructures for 2D van der Waals electronics. APL Materials6 , 071102 (2018). [Link]

-

Lado, J. L. & Fernández-Rossier, J. On the origin of magnetic anisotropy in two dimensional CrI₃. 2D Materials4 , 035002 (2017). [Link]

-

Song, T. et al. Switching 2D magnetic states via pressure tuning of layer stacking. Nature Materials18 , 1298–1302 (2019). [Link]

-

Klein, D. R. et al. Probing magnetism in 2D van der Waals crystalline insulators via electron tunneling. Science360 , 1218–1222 (2018). [Link]

-

Seyler, K. L. et al. Ligand-field helical luminescence in a 2D ferromagnetic insulator. Nature Physics14 , 277–281 (2018). [Link]

-

McGuire, M. A., Dixit, H., Cooper, V. R. & Sales, B. C. Coupling of Crystal Structure and Magnetism in the Layered, Ferromagnetic Insulator CrI₃. Chemistry of Materials27 , 612–620 (2015). [Link]

-

Tsen, A. W. et al. Nature of the magnetic state in atomically thin CrI₃. Physical Review X8 , 031024 (2018). [Link]

-

ResearchGate. Magneto-optical Kerr effect (MOKE) measurements of monolayer CrI 3 . [Link]

-

ResearchGate. Interlayer exchange parameters (summed over neighbors) of bilayer CrI 3... [Link]

-

Kozlenko, D. P. et al. Mechanical exfoliation and layer number identification of single crystal monoclinic CrCl3. Journal of Physics: Condensed Matter32 , 495701 (2020). [Link]

-

Geim, A. K. & Grigorieva, I. V. Van der Waals heterostructures. Nature499 , 419–425 (2013). [Link]

-

Sun, Z. et al. Magnetic Order-Induced Polarization Anomaly of Raman Scattering in 2D Magnet CrI₃. Nano Letters20 , 701-707 (2020). [Link]

-

Cenker, J. et al. Twist engineering of the two-dimensional magnetism in double bilayer chromium triiodide homostructures. Nature Materials20 , 1295-1301 (2021). [Link]

-

ResearchGate. van der Waals heterostructures combining graphene and hexagonal boron nitride. [Link]

-

Stepanov, P. et al. Delving into the anisotropic interlayer exchange in bilayer CrI₃. 2D Materials11 , 015020 (2023). [Link]

-

Materials Project. mp-1213805: CrI3 (Trigonal, P3_112, 151). [Link]

-

Jin, W. et al. Raman spectroscopy of bulk and thin layers of van der Waals magnet CrI₃. PhD Dissertation, The Ohio State University (2019). [Link]

-

El-Ghazali, M. A. et al. Remarkably enhanced Curie temperature in monolayer CrI₃ by hydrogen and oxygen adsorption: A first-principles calculations. AIP Advances10 , 075128 (2020). [Link]

-

ResearchGate. Imaging Vacancy Defects in Single-Layer Chromium Triiodide. [Link]

-

DuEPublico. 3. Magneto-optic Kerr effect(MOKE). [Link]

-

Semantic Scholar. Raman spectrum of CrI3 : An abinitio study. [Link]

-

Le, C. et al. Theoretical investigations of two-dimensional intrinsic magnets derived from transition-metal borides M3B4 (M = Cr, Mn, and Fe). Nanoscale Advances5 , 1370-1377 (2023). [Link]

-

Semantic Scholar. Modulating Curie Temperature and Magnetic Anisotropy in Nanoscale-Layered Cr2Te3 Films: Implications for Room-Temperature Spintronics. [Link]

-

2D Semiconductors. CrI3 Crystal. [Link]

-

Sivadas, N. et al. Stacking-dependent magnetism in bilayer CrI₃. Nano Letters18 , 7658-7664 (2018). [Link]

-

Baldassarre, L. et al. Low Energy Electrodynamics of CrI₃ Layered Ferromagnet. Advanced Materials33 , 2102539 (2021). [Link]

-

Diva-Portal.org. First principles studies of 2D magnets. [Link]

-

RSC Publishing. Characterization of the mechanical properties of van der Waals heterostructures of stanene adsorbed on graphene, hexagonal boron–nitride and silicon carbide. [Link]

-

RSC Publishing. Switching interlayer magnetic order in bilayer CrI3 by stacking reversal. [Link]

-

YouTube. Understanding the synthesis of crystalline materials: from molecules to industrial crystallisers. [Link]

-

William & Mary. A Magneto-Optical Kerr Effect Study. [Link]

-

PubMed. Magnetic Order-Induced Polarization Anomaly of Raman Scattering in 2D Magnet CrI₃. [Link]

-

arXiv. Stacking tunable interlayer magnetism in bilayer CrI₃. [Link]

-

arXiv. Experimental Evidence of N'eel-order-driven Magneto-optical Kerr Effect in an Altermagnetic Insulator. [Link]

-

arXiv. Graphene/hBN heterostructure based Valley transistor: Dynamic Control of valley current in synchronized nonzero voltages, within the time-dependent regime. [Link]

-

ACS Publications. Defect-Induced Magnetic Skyrmion in a Two-Dimensional Chromium Triiodide Monolayer. [Link]

-

UNI ScholarWorks. Tuning the Magnetic Properties of CrI₃ Using Ni Thin Film Deposition for Applications in Spintronic Devices. [Link]

-

DSpace@MIT. Probing magnetism in 2D van der Waals crystalline insulators via electron tunneling. [Link]

-

OSTI.gov. Electrical Control of 2D Magnetism in Bilayer CrI₃. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanical exfoliation and layer number identification of single crystal monoclinic CrCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Tuning the Magnetic Properties of CrI3 Using Ni Thin Film Deposition f" by Cynthia Nnokwe, Connor J. Cunningham et al. [scholarworks.uni.edu]

- 4. diva-portal.org [diva-portal.org]

- 5. [1704.03849] On the origin of magnetic anisotropy in two dimensional CrI$_3$ [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. 2dsemiconductors.com [2dsemiconductors.com]

- 10. Defect-Induced Magnetic Skyrmion in a Two-Dimensional Chromium Triiodide Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. memdl.nimte.ac.cn [memdl.nimte.ac.cn]

- 12. Switching interlayer magnetic order in bilayer CrI3 by stacking reversal - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. allen.physics.ucsd.edu [allen.physics.ucsd.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of hexagonal boron nitride heterostructures for 2D van der Waals electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 18. wm.edu [wm.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 23. liuqh.phy.sustech.edu.cn [liuqh.phy.sustech.edu.cn]

- 24. Magnetic Order-Induced Polarization Anomaly of Raman Scattering in 2D Magnet CrI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. osti.gov [osti.gov]

An In-depth Technical Guide to the Theoretical Prediction of Ferromagnetism in 2D CrI₃

Introduction: The Dawn of 2D Magnetism with Chromium Triiodide

The isolation of graphene in 2004 heralded the advent of two-dimensional (2D) materials, unlocking a plethora of novel physical phenomena and device applications. However, for over a decade, intrinsic long-range magnetic order in a single atomic layer remained elusive. This changed in 2017 with the experimental discovery of ferromagnetism in monolayer chromium triiodide (CrI₃), a landmark achievement that opened the floodgates for research into 2D magnetism.[1][2][3] Monolayer CrI₃ was found to be an Ising ferromagnet with an out-of-plane spin orientation and a Curie temperature (TC) of 45 K, only slightly reduced from the bulk value of 61 K.[1][4] This discovery was not just an experimental triumph; it was a validation of theoretical predictions and a catalyst for the computational design and exploration of new 2D magnetic materials.[5]

This technical guide provides a comprehensive overview of the theoretical frameworks and computational methodologies employed to predict and understand the ferromagnetic ground state of 2D CrI₃. We will delve into the core principles, from first-principles calculations to model Hamiltonians, explaining the causality behind theoretical choices and providing insights into the self-validating nature of these computational protocols. This document is intended for researchers, scientists, and professionals in materials science and condensed matter physics seeking a deep understanding of the theoretical underpinnings of this fascinating 2D magnet.

PART 1: The Theoretical Bedrock of Ferromagnetism in 2D CrI₃

The prediction of ferromagnetism in monolayer CrI₃ is a testament to the power of modern computational materials science. The theoretical approach is multi-faceted, combining first-principles calculations to capture the material-specific electronic structure with model Hamiltonians to analyze the collective magnetic behavior.

First-Principles Calculations: The Quantum Mechanical Foundation

At the heart of the theoretical prediction lies Density Functional Theory (DFT), a powerful quantum mechanical method for calculating the electronic structure of materials.[6] DFT allows us to determine the ground-state energy, electron density, and other fundamental properties of a material from which its magnetic behavior can be inferred.

1.1.1 The Choice of DFT Functionals and the Role of Hubbard U

Standard DFT approximations, such as the Generalized Gradient Approximation (GGA), can sometimes fail to accurately describe the strongly correlated d-orbitals of transition metals like chromium. To address this, a Hubbard U correction (DFT+U) is often employed. This correction better accounts for the on-site Coulomb repulsion of localized electrons, leading to a more accurate description of the electronic and magnetic properties of CrI₃.[7] The choice of the U value is critical and is often determined by comparing the calculated properties (e.g., band gap) with experimental data or higher-level theoretical methods like hybrid functionals (e.g., HSE06).[7] For CrI₃, a U value of around 3.5 eV on the Cr 3d orbitals has been shown to provide results consistent with experimental observations.[7]

1.1.2 The Indispensable Role of Spin-Orbit Coupling

According to the Mermin-Wagner theorem, long-range magnetic order is forbidden in a 2D isotropic system at any finite temperature due to thermal fluctuations.[4] The existence of ferromagnetism in monolayer CrI₃ is therefore critically dependent on magnetic anisotropy , which is an energy preference for the magnetization to align along a specific direction.[4][8] This anisotropy arises from spin-orbit coupling (SOC) , a relativistic effect that links the electron's spin to its orbital motion.

In CrI₃, the large atomic number of iodine leads to strong SOC in its p-orbitals.[9] This, coupled with the hybridization between the I p-orbitals and the Cr d-orbitals, is the primary source of the magnetic anisotropy that stabilizes the ferromagnetic state.[9][10] First-principles calculations that include SOC are therefore essential for correctly predicting the out-of-plane easy-axis of magnetization in monolayer CrI₃.[1][7]

The Heisenberg Model: A Framework for Magnetic Interactions

While DFT provides a detailed electronic picture, the Heisenberg model offers a simplified yet powerful framework for understanding the magnetic interactions between the Cr atoms. The model describes the energy of the system in terms of the relative orientation of the spins on a lattice:

H = - Σi,j Jij Si ⋅ Sj - Σi A(Siz)2

Here, Jij represents the exchange interaction between spins Si and Sj at sites i and j, and A is the single-ion anisotropy constant. A positive J favors ferromagnetic alignment. The parameters for this model can be extracted from DFT calculations by computing the total energy for different magnetic configurations (e.g., ferromagnetic vs. antiferromagnetic).

For CrI₃, the dominant interaction is the ferromagnetic superexchange between nearest-neighbor Cr atoms, mediated by the I atoms via the nearly 90-degree Cr-I-Cr bonds.[9] Theoretical studies have shown that both nearest-neighbor and next-nearest-neighbor exchange parameters play a significant role in the ferromagnetism of monolayer CrI₃.[1]

PART 2: A Self-Validating Computational Protocol

The trustworthiness of theoretical predictions hinges on a robust and self-validating computational methodology. Here, we outline a step-by-step protocol for the theoretical investigation of ferromagnetism in 2D CrI₃ using first-principles calculations.

Step-by-Step Computational Workflow

-

Structural Relaxation: The first step is to determine the equilibrium crystal structure of monolayer CrI₃. This is achieved by performing a full structural relaxation using DFT, where the atomic positions and lattice parameters are varied until the forces on the atoms and the stress on the unit cell are minimized. A vacuum layer of at least 15 Å is typically included to prevent interactions between periodic images of the monolayer.

-

Electronic Structure Calculation: With the relaxed structure, a self-consistent DFT calculation is performed to obtain the ground-state electronic structure. This step provides the band structure and density of states, which reveal whether the material is a metal, semiconductor, or insulator.

-

Magnetic Ground State Determination: To confirm the ferromagnetic ground state, the total energies of different magnetic configurations (ferromagnetic and various antiferromagnetic orderings) are calculated. The configuration with the lowest energy is the predicted ground state. For monolayer CrI₃, the ferromagnetic state is consistently found to be the most stable.[7][11]

-

Inclusion of Spin-Orbit Coupling and Magnetic Anisotropy Energy (MAE): To investigate the magnetic anisotropy, SOC is included in the calculations. The MAE is then calculated as the energy difference between magnetizing the system along the in-plane and out-of-plane directions (MAE = Ein-plane - Eout-of-plane). A positive MAE indicates an out-of-plane easy axis. Theoretical calculations for monolayer CrI₃ yield a significant MAE, confirming the Ising-type ferromagnetism.[1][7]

-

Calculation of Magnetic Moments: The magnetic moment per Cr atom is also obtained from the DFT calculations. In the octahedral crystal field of the surrounding iodine atoms, the Cr³⁺ ion has a 3d³ electronic configuration, which, according to Hund's rule, results in a spin magnetic moment of 3 µB.[1] DFT calculations predict a magnetic moment of approximately 3 µB per Cr atom, in good agreement with this picture.[1]

-

Estimation of Curie Temperature (TC): The Curie temperature can be estimated from the calculated exchange parameters using methods like Monte Carlo simulations or mean-field theory.[12] While these methods often overestimate TC, they provide valuable insights into the strength of the magnetic interactions.[12]

Causality and Self-Validation in the Protocol

-

Convergence Checks: The trustworthiness of the DFT calculations is ensured by performing rigorous convergence tests with respect to the plane-wave energy cutoff and the k-point mesh density. This ensures that the calculated total energies and other properties are independent of these computational parameters.

-

Comparison with Experimental Data: The ultimate validation of the theoretical predictions comes from comparison with experimental results. The theoretically predicted out-of-plane easy axis and the ferromagnetic ground state for monolayer CrI₃ are in perfect agreement with experimental observations from magneto-optical Kerr effect (MOKE) microscopy.[1][4] The calculated magnetic moment per Cr atom is also consistent with experimental values for bulk CrI₃.[1]

-

Consistency across Different Theoretical Methods: The robustness of the predictions is further enhanced by the consistency of results obtained using different DFT codes and functionals. For instance, the ferromagnetic ground state of monolayer CrI₃ is a consistent prediction across various studies.[1][7][11]

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes key quantitative data from theoretical predictions and experimental measurements for monolayer CrI₃.

| Property | Theoretical Prediction (DFT) | Experimental Measurement |

| Magnetic Ground State | Ferromagnetic | Ferromagnetic[1][4] |

| Easy Axis of Magnetization | Out-of-plane | Out-of-plane[1][4] |

| Magnetic Moment per Cr atom | ~3 µB[1] | ~3 µB (from bulk)[1] |

| Curie Temperature (TC) | 40-109 K (method dependent)[7][12] | 45 K[1][4] |

| Magnetic Anisotropy Energy (MAE) | ~0.65 - 1.8 meV/Cr atom[7][9] | - |

| Band Gap | ~1.1 - 1.55 eV[7] | - |

Visualizing the Theoretical Workflow and Concepts

Visual diagrams are invaluable for understanding the complex relationships and workflows in theoretical materials science.

3.2.1 Crystal Structure of Monolayer CrI₃

Caption: Top-down view of the monolayer CrI₃ crystal structure.

3.2.2 DFT Workflow for Predicting Magnetism

Caption: DFT workflow for predicting magnetic properties of 2D CrI₃.

3.2.3 The Origin of Magnetic Anisotropy

Caption: The interplay of factors leading to stable ferromagnetism in 2D CrI₃.

Conclusion

The theoretical prediction of ferromagnetism in monolayer CrI₃ stands as a landmark achievement in computational materials science. It not only provided the theoretical foundation for understanding this novel 2D magnet but also showcased the predictive power of first-principles calculations in the design and discovery of new quantum materials. The synergy between robust theoretical methodologies, such as DFT with corrections for strong correlations and spin-orbit coupling, and insightful physical models like the Heisenberg model, has been instrumental in unraveling the intricate interplay of factors that give rise to stable ferromagnetism in the 2D limit. As the field of 2D magnetism continues to evolve, the theoretical protocols and insights gained from the study of CrI₃ will undoubtedly serve as a cornerstone for future research and the development of next-generation spintronic devices.

References

-

Systematic Study of Monolayer to Trilayer CrI3: Stacking Sequence Dependence of Electronic Structure and Magnetism. The Journal of Physical Chemistry C. [Link]

-

Exploitable Magnetic Anisotropy of the Two-Dimensional Magnet CrI3. Nano Letters. [Link]

-

Fine-Tuning Magnetism in CrI3 Monolayers and Bilayers: A DFT+U Approach. arXiv. [Link]

-

A combined first principles study of the structural, magnetic, and phonon properties of monolayer CrI3. The Journal of Chemical Physics. [Link]

-

Strain-tunable magnetic and electronic properties of monolayer CrI3. arXiv. [Link]

-

On the origin of magnetic anisotropy in two dimensional CrI

. ResearchGate. [Link] -

Theoretical investigation of the magnetic properties of ferromagnetic CrI3 monolayer. ResearchGate. [Link]

-

Delving into the anisotropic interlayer exchange in bilayer CrI3. 2D Materials. [Link]

-

On the origin of magnetic anisotropy in two dimensional CrI

. arXiv. [Link] -

Computational design of two‐dimensional magnetic materials. ResearchGate. [Link]

-

2D Magnetic Materials Review. Scribd. [Link]

-

Theoretical prediction of Curie temperature in two-dimensional ferromagnetic monolayer. Journal of Applied Physics. [Link]

-

Theoretical study of enhanced ferromagnetism and tunable magnetic anisotropy of monolayer CrI3 by surface adsorption. Chinese Physics B. [Link]

-

Exploitable Magnetic Anisotropy of the Two-Dimensional Magnet CrI 3. Sci-Hub. [Link]

-

A combined first principles study of the structural, magnetic, and phonon properties of monolayer CrI 3. PubMed. [Link]

-

Proximity Spin−Orbit Torque on a Two-Dimensional Magnet within. University of Delaware Physics. [Link]

-

Distinct spin–lattice and spin–phonon interactions in monolayer magnetic CrI3. Journal of Materials Chemistry C. [Link]

-

First Principles Heisenberg Models of 2D magnetic materials: The Importance of Quantum Corrections to the Exchange Coupling. ResearchGate. [Link]

-

Recent Progress in Two-Dimensional Magnetic Materials. MDPI. [Link]

-

Exploring Magnetic Properties of Defected Chromium Triiodide Monolayers. APS Global Physics Summit 2025. [Link]

-

Two-dimensional Cr-based ferromagnetic semiconductor: Theoretical simulations and design. Frontiers in Chemistry. [Link]

-

A Combined First Principles Study of the Structural, Magnetic, and Phonon Properties of Monolayer CrI

. arXiv. [Link] -

Magnetic Anisotropy Energy in Two-Dimensional Ferromagnetic CrI3. ResearchGate. [Link]

-

Distinctive magnetic properties of CrI3 and CrBr3 monolayers caused by spin-orbit coupling. npj 2D Materials and Applications. [Link]

-

First principles studies of 2D magnets. Diva-Portal.org. [Link]

-

Computational prediction of new magnetic materials. USPEX. [Link]

-

Layer-dependent Ferromagnetism in a van der Waals Crystal down to the Monolayer Limit. Nature. [Link]

-

Scientists discover a 2-D magnet. UW News. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Scientists discover a 2-D magnet – UW News [washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Fine-Tuning Magnetism in CrI3 Monolayers and Bilayers: A DFT+U Approach [arxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [1704.03849] On the origin of magnetic anisotropy in two dimensional CrI$_3$ [arxiv.org]

- 11. arxiv.org [arxiv.org]

- 12. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Discovery of Intrinsic Magnetism in Monolayer Chromium Triiodide (CrI₃)

Preamble: A New Frontier in Condensed Matter Physics

The advent of graphene unlocked a universe of two-dimensional (2D) materials with a remarkable spectrum of electronic properties.[1] Yet, for years, a critical component was missing from this flatland: intrinsic long-range magnetic order. The theoretical hurdle, elegantly articulated by the Mermin-Wagner theorem, posited that thermal fluctuations would destroy any magnetic order in a 2D isotropic system at finite temperatures.[1][2] This guide delves into the landmark discovery that circumvented this theorem, the identification of intrinsic ferromagnetism in monolayer chromium triiodide (CrI₃), a watershed moment that has catalyzed the field of 2D spintronics.[1][3]

This document provides an in-depth technical exploration of the foundational experiments, theoretical underpinnings, and material synthesis that culminated in this discovery. It is intended for researchers and scientists seeking a comprehensive understanding of this pivotal material and the experimental and theoretical methodologies employed in its study.

The Theoretical Challenge: Overcoming the Mermin-Wagner Theorem

The Mermin-Wagner theorem states that continuous symmetries cannot be spontaneously broken at finite temperatures in systems with sufficiently short-range interactions in dimensions d ≤ 2.[2][4] In the context of magnetism, this implies that in a 2D material with isotropic spin interactions (where spins can point in any direction), long-range ferromagnetic or antiferromagnetic order is suppressed by thermal fluctuations.[2]

The key to unlocking 2D magnetism lies in breaking the isotropy assumption.[1] Magnetic anisotropy, an energy preference for spins to align along a specific crystallographic direction, can open an energy gap in the spin-wave spectrum, suppressing the low-energy fluctuations that would otherwise destroy magnetic order.[5][6] In the case of CrI₃, a strong out-of-plane magnetic anisotropy provides the necessary ingredient to stabilize ferromagnetism in a single atomic layer.[1][7] This transforms the system from a continuous Heisenberg model to a discrete Ising-like model, where the Mermin-Wagner theorem does not apply.[1]

Synthesis and Preparation of Monolayer CrI₃

The journey to isolating a magnetic monolayer begins with the synthesis of high-quality bulk crystals. Subsequently, these crystals are mechanically exfoliated to obtain atomically thin layers.

Bulk Crystal Growth: Chemical Vapor Transport

High-quality single crystals of CrI₃ are typically synthesized using the chemical vapor transport (CVT) method.[8][9] This technique relies on a temperature gradient to transport a volatile intermediate species from a source zone to a cooler growth zone, where it decomposes and deposits as single crystals.

Experimental Protocol: Chemical Vapor Transport Synthesis of CrI₃

-

Precursor Preparation: High-purity chromium powder and iodine flakes are sealed under vacuum in a quartz ampoule.[9] The stoichiometry is carefully controlled to achieve the desired CrI₃ phase.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. The source zone, containing the reactants, is heated to a higher temperature (e.g., ~700 °C), while the growth zone is maintained at a slightly lower temperature (e.g., ~600 °C).[10]

-

Transport and Deposition: At the elevated temperature in the source zone, the reactants form volatile chromium-iodine species. These gaseous molecules diffuse to the cooler growth zone.

-

Crystal Formation: In the growth zone, the supersaturation of the gaseous species leads to nucleation and growth of CrI₃ single crystals. The process is typically carried out over several days to obtain crystals of sufficient size and quality.[8]

Monolayer Isolation: Micromechanical Exfoliation

The van der Waals nature of CrI₃, characterized by strong in-plane covalent bonds and weak out-of-plane interlayer forces, allows for the isolation of mono- and few-layer flakes using the micromechanical exfoliation technique, famously pioneered for graphene.

Experimental Protocol: Micromechanical Exfoliation of CrI₃

-

Substrate Preparation: A silicon substrate with a thermally grown silicon dioxide (SiO₂) layer (typically 285-300 nm thick) is cleaned to ensure an atomically smooth and contamination-free surface. The SiO₂ thickness is chosen to provide optimal optical contrast for identifying thin flakes.

-

Exfoliation: A piece of adhesive tape (e.g., Scotch tape) is pressed against a freshly cleaved surface of a bulk CrI₃ crystal. The tape is then gently peeled off, carrying with it thin layers of the material.

-

Transfer: The tape with the exfoliated flakes is brought into contact with the prepared SiO₂/Si substrate. Gentle pressure is applied to ensure good adhesion.

-

Identification: The tape is slowly removed, leaving behind CrI₃ flakes of varying thicknesses on the substrate. Monolayer flakes, which are approximately 0.7 nm thick, are identified using a combination of optical microscopy (exploiting the contrast difference) and atomic force microscopy (AFM) for precise thickness verification.[11]

Probing 2D Magnetism: Magneto-Optical Kerr Effect (MOKE) Microscopy

The definitive experimental evidence for ferromagnetism in monolayer CrI₃ was obtained using magneto-optical Kerr effect (MOKE) microscopy.[1] MOKE is a sensitive, non-destructive technique that detects changes in the polarization of light upon reflection from a magnetized surface.[12][13] For CrI₃, the polar MOKE geometry is employed to probe the out-of-plane magnetization.[11]

The MOKE Experimental Setup

A typical polar MOKE microscope consists of the following key components:[12][14][15]

-

Light Source: A stable, polarized laser, often a HeNe laser with a wavelength of 633 nm, is used.[11]

-

Polarization Optics: A linear polarizer sets the initial polarization of the incident light. A photoelastic modulator (PEM) is often used to modulate the polarization state for lock-in detection, enhancing sensitivity.[14]

-

Microscope Objective: Focuses the laser onto the microscopic CrI₃ flake and collects the reflected light.

-

Electromagnet: Applies an external magnetic field perpendicular to the sample plane.

-

Analyzer: A second polarizer, nearly crossed with the initial polarizer, converts the change in polarization of the reflected light into a change in intensity.

-

Detector: A photodiode or a CCD camera measures the intensity of the reflected light.[15]

-

Lock-in Amplifier: When a PEM is used, a lock-in amplifier detects the signal at the modulation frequency, significantly improving the signal-to-noise ratio.[14]

MOKE Measurement Protocol and Data Interpretation

-

Sample Mounting: The SiO₂/Si substrate with the exfoliated CrI₃ flakes is mounted in a cryostat to enable low-temperature measurements (e.g., 15 K, well below the Curie temperature).[11]

-

Locating the Monolayer: The desired monolayer flake is located using the microscope.

-

Magnetic Field Sweep: The external magnetic field is swept perpendicular to the sample plane while the MOKE signal (Kerr rotation) is recorded.

-

Hysteresis Loop: A plot of the Kerr rotation as a function of the applied magnetic field reveals a characteristic hysteresis loop for a ferromagnetic material.[16] The non-zero remanence at zero magnetic field is a clear signature of spontaneous magnetization.[16]

-

Curie Temperature Determination: The remanent magnetization is measured as a function of temperature. The temperature at which the remanent magnetization vanishes is the Curie temperature (T_C). This is often determined through zero-field-cooled (ZFC) and field-cooled (FC) measurements, where a bifurcation in the two curves indicates the onset of ferromagnetic ordering.[16]

Theoretical Corroboration: First-Principles Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic and magnetic properties of CrI₃.[17][18] To accurately model the strongly correlated d-electrons of the chromium atoms, a Hubbard-U correction is often included (DFT+U).[19][20][21]

These calculations have successfully predicted:

-

Ferromagnetic Ground State: DFT calculations confirm that the ferromagnetic state is energetically favorable over the antiferromagnetic state in monolayer CrI₃.[22]

-

Magnetic Anisotropy: The calculations reveal a significant magnetic anisotropy energy, favoring the out-of-plane orientation of spins, which is crucial for stabilizing 2D ferromagnetism.[7][23]

-

Electronic Structure: Monolayer CrI₃ is predicted to be a semiconductor, consistent with experimental observations.[17][22]

Key Findings and Quantitative Data

The seminal work on monolayer CrI₃ established it as an Ising ferromagnet with an out-of-plane spin orientation.[1] Subsequent studies have revealed fascinating layer-dependent magnetic properties.

| Number of Layers | Magnetic Ground State | Experimental Curie Temperature (T_C) (K) |

| Monolayer (1L) | Ferromagnetic (FM) | ~45 |

| Bilayer (2L) | Layered Antiferromagnetic (AFM) | - |

| Trilayer (3L) | Ferromagnetic (FM) | ~61 (Bulk value) |

| Bulk | Ferromagnetic (FM) | ~61 |

Data compiled from references[1][11][16].

The antiferromagnetic coupling in the bilayer is particularly intriguing and has been shown to be sensitive to the stacking order of the layers.[19][24] This layer-dependent magnetism highlights the unique physics of van der Waals crystals and opens up possibilities for controlling magnetism through stacking engineering.[11][24]

Challenges and Future Directions

The discovery of intrinsic magnetism in monolayer CrI₃ has paved the way for the development of novel spintronic devices. However, a significant challenge remains the relatively low Curie temperature of the monolayer (around 45 K), which limits its practical applications at room temperature.[25]

Current research efforts are focused on strategies to enhance the T_C, including:

-

Strain Engineering: Applying tensile or compressive strain to the monolayer can modulate the magnetic exchange interactions.[22]

-

Heterostructure Engineering: Creating van der Waals heterostructures by stacking CrI₃ with other 2D materials, such as MoTe₂ or GaN, can introduce additional exchange pathways and increase the T_C.[25]

-

Doping and Adsorption: Introducing dopant atoms or adsorbing molecules on the surface of the CrI₃ monolayer can alter its electronic and magnetic properties.

-

Applying Pressure: High pressure has been shown to significantly enhance the Curie temperature.

Conclusion

The discovery of intrinsic ferromagnetism in monolayer CrI₃ represents a paradigm shift in our understanding of magnetism in two dimensions. It has not only provided a platform to explore fundamental magnetic phenomena in the ultimate thickness limit but has also opened the door to a new class of materials for spintronic and magnetoelectric applications. The interplay of advanced experimental techniques like MOKE microscopy, sophisticated theoretical calculations, and innovative material synthesis has been crucial to this breakthrough. The ongoing efforts to manipulate and enhance the magnetic properties of CrI₃ and other 2D magnets promise a future where atomically thin magnets play a central role in next-generation technologies.

References

-

Magneto Optic Kerr Effect (MOKE) Measurements. University of Connecticut. [Link]

-

Magneto-optic Kerr effect. Wikipedia. [Link]

-

MOKE measurements on monolayer. a Polar MOKE signal of CrI3 monolayer (inset... ResearchGate. [Link]

-

Huang, B. et al. Layer-dependent ferromagnetism in a van der Waals crystal down to the monolayer limit. Nature546 , 270–273 (2017). [Link]

-

Gong, C. et al. Discovery of intrinsic ferromagnetism in two-dimensional van der Waals crystals. Nature546 , 265–269 (2017). [Link]

-

Magneto-optical Kerr microscope & magnetometer. evico magnetics. [Link]

-

Abhishek, A. et al. Magneto-Optical Kerr Switching Properties of (CrI3)2 and (CrBr3/CrI3) Bilayers. ACS Applied Electronic Materials2 , 1304–1310 (2020). [Link]

-

Magneto-Optic Kerr Effect Microscope. Applied Magnetics Laboratory. [Link]

-

Thiel, L. et al. Systematic Study of Monolayer to Trilayer CrI3: Stacking Sequence Dependence of Electronic Structure and Magnetism. The Journal of Physical Chemistry C125 , 18017–18025 (2021). [Link]

-

Sivadas, N. et al. Stacking-Dependent Magnetism in Bilayer CrI3. Nano Letters18 , 7658–7664 (2018). [Link]

-

Wu, Z. et al. Strain-tunable magnetic and electronic properties of monolayer CrI3. arXiv [cond-mat.mes-hall] (2018). [Link]

-

Staros, D. et al. A combined first principles study of the structural, magnetic, and phonon properties of monolayer CrI3. The Journal of Chemical Physics156 , (2022). [Link]

-

Layer-dependent Ferromagnetism in a van der Waals Crystal down to the Monolayer Limit. [Link]

-

The enhanced effect of magnetism on the thermoelectric performance of a CrI3 monolayer. Nanoscale. [Link]

-

Kumar, P. et al. Polar magneto-optical Kerr effect spectroscopy with a microscope arrangement for studies on 2D materials. Review of Scientific Instruments94 , (2023). [Link]

-

Miranda, H. P. C. et al. Fine-Tuning Magnetism in CrI3 Monolayers and Bilayers: A DFT+U Approach. arXiv [cond-mat.mtrl-sci] (2022). [Link]

-

Scheme for the one-step synthesis and vapor transport of CrX 3 (X = Br,... ResearchGate. [Link]

-

Wang, H. et al. Growth of high-quality CrI3 single crystals and engineering of its magnetic properties via V and Mn doping. arXiv [cond-mat.mtrl-sci] (2023). [Link]

-

Magnetism in two dimensions and Mermin-Wagner theorem. [Link]

-

Sun, W. et al. Two-Fold Enhancement of Curie Temperature in Monolayer CrI3 by High Pressure. Magnetochemistry9 , 102 (2023). [Link]

-

Miranda, H. P. C. et al. Fine-Tuning Magnetism in CrI 3 Monolayers and Bilayers: A DFT+U Approach. ResearchGate. [Link]

-

Crystal Growth by Chemical Vapor Transport. Max-Planck-Institut für Chemische Physik fester Stoffe. [Link]

-

Delving into the anisotropic interlayer exchange in bilayer CrI3. [Link]

-

Zhang, J. et al. Boosting the Curie Temperature of Two-Dimensional Semiconducting CrI3 Monolayer through van der Waals Heterostructures. The Journal of Physical Chemistry C123 , 18051–18057 (2019). [Link]

-

Magnetic order and magnetic anisotropy in two-dimensional ilmenenes. RSC Publishing. [Link]

-

Magnetic Anisotropy in Two-dimensional van der Waals Magnetic Materials and Their Heterostructures: Importance, Mechanisms, and Opportunities. ResearchGate. [Link]

-

Theoretical investigation of the magnetic properties of ferromagnetic CrI3 monolayer. ResearchGate. [Link]

-

Crystal growth by vapor transports of CrI3 on YSZ substrates. ResearchGate. [Link]

-

Mermin–Wagner theorem for practical length scales. Mapping Ignorance. [Link]

-

Growth of high-quality CrI3 single crystals and engineering of its magnetic properties via V and Mn doping. arXiv. [Link]

-

On the origin of magnetic anisotropy in two dimensional CrI

. ResearchGate. [Link] -

Concepts in Condensed Matter Physics: Tutorial III The Mermin-Wagner theorem. [Link]

Sources

- 1. politesi.polimi.it [politesi.polimi.it]

- 2. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 3. diva-portal.org [diva-portal.org]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. Magnetic order and magnetic anisotropy in two-dimensional ilmenenes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00134B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [2311.18360] Growth of high-quality CrI3 single crystals and engineering of its magnetic properties via V and Mn doping [arxiv.org]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. hub.hku.hk [hub.hku.hk]

- 12. Magneto-optic Kerr effect - Wikipedia [en.wikipedia.org]

- 13. Magneto Optic Kerr Effect (MOKE) Measurements | Office for Commercialization & Industry Collaboration [ocic.ucla.edu]

- 14. Magneto-Optic Kerr Effect Microscope | Applied Magnetics Laboratory | Oregon State University [magnetics.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. The enhanced effect of magnetism on the thermoelectric performance of a CrI3 monolayer - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Fine-Tuning Magnetism in CrI3 Monolayers and Bilayers: A DFT+U Approach [arxiv.org]

- 21. arxiv.org [arxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

physical properties of Triiodochromium at low temperatures

An In-depth Technical Guide to the Low-Temperature Physical Properties of Chromium Triiodide (CrI₃)

Foreword: Unveiling Magnetism in the 2D Realm

Chromium triiodide (CrI₃) has emerged as a cornerstone material in the field of two-dimensional (2D) magnetism. As a member of the van der Waals (vdW) crystal family, it exhibits intrinsic long-range ferromagnetic order that persists down to the monolayer limit, a rare and highly sought-after phenomenon.[1] This property circumvents the Mermin-Wagner theorem, which typically forbids such magnetic ordering in isotropic 2D systems, by virtue of a strong magnetic anisotropy.[1][2] Understanding the physical properties of CrI₃ at low temperatures is not merely an academic exercise; it is fundamental to harnessing its potential in next-generation spintronic, magneto-optic, and quantum computing devices.[3] This guide synthesizes field-proven insights and experimental data to provide researchers with a comprehensive understanding of the structural, magnetic, and electronic characteristics of CrI₃ below its critical temperatures.

Core Low-Temperature Properties of CrI₃

The behavior of CrI₃ at cryogenic temperatures is governed by a delicate interplay between its crystal structure and magnetic ordering. A critical structural phase transition serves as the backdrop for the emergence of its remarkable magnetic properties.

Crystal Structure: A Tale of Two Phases

At ambient temperature, bulk CrI₃ adopts a monoclinic crystal structure with the space group C2/m.[4][5] However, as the material is cooled, it undergoes a structural phase transition at approximately 210-220 K to a rhombohedral phase with the space group R-3.[4][5][6] This low-temperature phase is the ground state in which the ferromagnetic properties are observed.

In this rhombohedral structure, the chromium (Cr³⁺) ions form a honeycomb lattice, with each Cr atom octahedrally coordinated by six iodine (I⁻) atoms.[3] These CrI₆ octahedra share edges to form individual layers. The layers are held together by weak van der Waals forces, which is what allows the material to be exfoliated into atomically thin sheets.[4] The stacking sequence of these layers in the low-temperature phase is a crucial parameter, typically following an ABC pattern, which directly influences the interlayer magnetic coupling.[3][6]

Caption: Structural phase transition in bulk CrI₃ upon cooling.

Layer-Dependent Magnetism

The most celebrated property of CrI₃ is its ferromagnetism. The Cr³⁺ ion, with its 3d³ electronic configuration, provides a local magnetic moment of approximately 3 µB.[6]

-

Bulk and Monolayer Ferromagnetism: In its bulk form, CrI₃ is a ferromagnet with a Curie temperature (T_c) of approximately 61 K.[5][7] Remarkably, this ferromagnetic order persists down to the monolayer limit, with a T_c of 45 K.[1][4] The spins align perpendicular to the material plane, making it an Ising-type ferromagnet.[1][8] This out-of-plane magnetic anisotropy is essential for stabilizing the magnetic order in two dimensions.

-

Bilayer Antiferromagnetism: In a striking demonstration of layer-dependent physics, bilayer CrI₃ exhibits antiferromagnetic (AFM) ordering.[9][10] The ferromagnetic alignment within each layer is preserved, but the magnetization direction of the two layers is antiparallel, resulting in a net-zero magnetic moment.[10] This AFM state can be overcome by applying a moderate out-of-plane magnetic field (a "spin-flip" transition), restoring the ferromagnetic alignment.[9]

-

Odd-Even Layer Effect: The behavior of trilayer CrI₃ reverts to ferromagnetic, similar to the bulk.[1] This suggests a general rule where odd-numbered layers are ferromagnetic and even-numbered layers are antiferromagnetic. This phenomenon is rooted in the stacking-dependent interlayer exchange coupling.[1][6]

Caption: Layer-dependent magnetic ordering in CrI₃ at low temperatures.

Electronic and Optical Properties

CrI₃ is a semiconductor with a band gap of approximately 1.2 eV.[5][11] Its electronic and optical properties are strongly coupled to the magnetic order. This magneto-optical coupling gives rise to several important effects:

-

Magneto-Optical Kerr Effect (MOKE): This effect, where the polarization of reflected light rotates in the presence of magnetization, is a primary tool for detecting the ferromagnetic state, especially in atomically thin samples.[9][12]

-

Magnetic Circular Dichroism: The material exhibits different absorption for left- and right-hand circularly polarized light, a phenomenon that is also used to probe its magnetic state.[9]

-

Magneto-Raman Effect: The lattice vibrations (phonons) are sensitive to the magnetic order. Raman spectroscopy can therefore be used as an all-optical method to detect the magnetic phase transitions.[8][9]

The strong coupling between spin and lattice degrees of freedom provides multiple avenues for both probing and manipulating the magnetic state through optical or electronic means.[9]

| Property | Bulk CrI₃ | Monolayer CrI₃ | Bilayer CrI₃ |

| Crystal Structure (Low T) | Rhombohedral (R-3) | Rhombohedral (D₃d) | Monoclinic |

| Magnetic Ground State | Ferromagnetic (FM) | Ferromagnetic (FM) | Antiferromagnetic (AFM) |

| Magnetic Transition T | T_c ≈ 61 K | T_c ≈ 45 K | T_N ≈ 45 K |

| Easy Axis of Magnetization | Out-of-plane | Out-of-plane | Out-of-plane |

| Band Gap | ~1.2 eV | ~1.1 eV | Varies with stacking |

Synthesis and Sample Preparation

The quality of the CrI₃ crystal is paramount for observing its intrinsic properties. Contamination or degradation can suppress the fragile magnetic order.

Protocol: Bulk Crystal Growth via Chemical Vapor Transport (CVT)

The CVT method is the gold standard for producing large, high-quality single crystals of CrI₃.[4][13][14] The principle relies on using a transport agent (in this case, excess iodine) to carry the constituent elements from a source zone to a cooler growth zone in a sealed ampoule.

Step-by-Step Methodology:

-

Precursor Preparation: High-purity chromium powder (99.99%) and anhydrous iodine beads (99.999%) are used as starting materials.[4][13] They are mixed in a stoichiometric ratio of 1:3 (Cr:I).

-

Ampoule Sealing: The mixture is loaded into a quartz ampoule inside an argon-filled glovebox to prevent oxidation. The ampoule is then evacuated to high vacuum and sealed.

-

Transport and Growth: The sealed ampoule is placed in a two-zone tube furnace.

-

Reaction: This temperature gradient is maintained for several days (e.g., 3 days).[4] The iodine acts as a transport agent, reacting with chromium to form gaseous chromium-iodine species that diffuse to the colder end.

-

Crystallization: In the cooler zone, the reverse reaction occurs, depositing high-purity CrI₃ crystals.

-

Cool Down: The furnace is slowly cooled to room temperature to prevent thermal shock to the crystals.

Caption: Workflow for Chemical Vapor Transport (CVT) synthesis of CrI₃.

Protocol: Mechanical Exfoliation and Handling

To study the 2D properties, bulk crystals must be thinned down to single or few-layer flakes.

Step-by-Step Methodology:

-

Substrate Preparation: Si/SiO₂ wafers are cleaned thoroughly using solvents (acetone, isopropanol) and optionally treated with an oxygen plasma to create a hydrophilic surface.

-

Exfoliation: The "Scotch tape method" is employed. A piece of dicing tape is pressed against a bulk CrI₃ crystal to cleave off thin layers. The tape is then repeatedly folded and unfolded to further thin the flakes.

-

Transfer: The tape with the exfoliated flakes is gently pressed onto the prepared Si/SiO₂ substrate.

-

Identification: Flakes are identified using an optical microscope. Monolayer CrI₃ has a distinct optical contrast on 290 nm SiO₂.[13] The layer number is confirmed using Atomic Force Microscopy (AFM) or Raman spectroscopy.

-